amine CAS No. 1094641-70-9](/img/structure/B2795793.png)
[(2,5-Difluorophenyl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluorophenyl)methylamine is a chemical compound with the CAS Number: 1094641-70-9 . It has a molecular weight of 185.22 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for(2,5-Difluorophenyl)methylamine is 1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
(2,5-Difluorophenyl)methylamine is a liquid at room temperature .
Scientific Research Applications
Organocatalysis
- Chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and (2S,5S)-2,5-diphenylpyrrolidine can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes. This is significant for synthesizing complex molecules in an enantioselective manner (Melchiorre & Jørgensen, 2003).
Material Science and Organic Electronics
- Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds, such as tris(2′,4′-difluorobiphenyl-4-yl)-amine, demonstrate improved device efficiency due to the electron-withdrawing fluorinated substituents (Li et al., 2012).
Synthetic Chemistry
- N‐Methyl‐ and N‐alkylamines, important in both academic research and industrial production, can be synthesized using cost-efficient reductive amination protocols. Nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts are used for this process, highlighting the importance of sustainable and cost-effective synthetic methods (Senthamarai et al., 2018).
Synthesis of Aminosugars
- A novel method has been developed for the synthesis of aminosugars, where methyl 2,3-dideoxy-4,6-O-(phenylmethylene)-3-C-phenylsulfonyl-alpha-D-erythro-hex-2-enopyranoside reacts with primary and secondary amines. This provides a new route for introducing N-monoalkylated and N,N-dialkylated amines into pyranoses (Ravindran et al., 2000).
Polymer Science
- Amine-functionalized colloidal silica, used in various applications, can be synthesized and characterized efficiently. Techniques like asymmetric flow field flow fractionation with online light scattering detection are employed for assessing the uniformity of silica particles (Soto-Cantu et al., 2012).
These studies demonstrate the diverse applications of “(2,5-Difluorophenyl)methylamine” and related compounds in scientific research, ranging from catalysis and material science to synthesis and polymer technology.
Safety And Hazards
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBRWKAUHKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Difluorophenyl)methyl](propyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

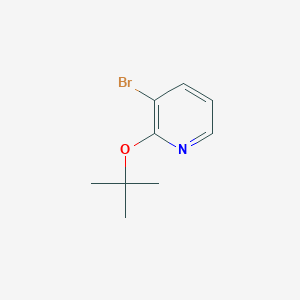
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
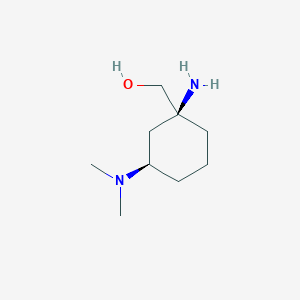
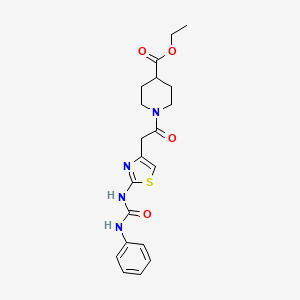
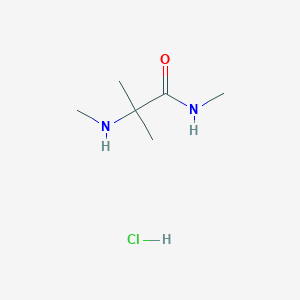
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
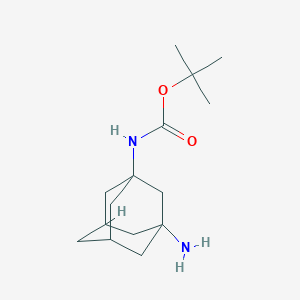
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
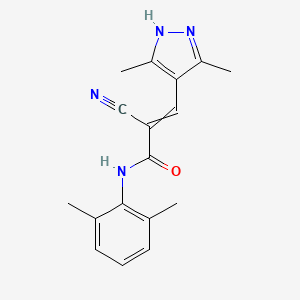
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)